molecular formula C9H4Cl3N3O2 B11773875 5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid

5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11773875
M. Wt: 292.5 g/mol
InChI Key: NZGKKLIYBOAMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorine atoms at specific positions on the phenyl and triazole rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method is the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride (POCl3) to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorine atoms can enhance binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole: Lacks the carboxylic acid group, which can affect its reactivity and applications.

    2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the chlorine atom at the 5-position on the triazole ring.

Uniqueness

5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of multiple chlorine atoms and the carboxylic acid group, which can influence its chemical properties and potential applications. The combination of these functional groups can enhance its reactivity and binding affinity in various chemical and biological systems.

Properties

Molecular Formula

C9H4Cl3N3O2

Molecular Weight

292.5 g/mol

IUPAC Name

5-chloro-2-(2,4-dichlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H4Cl3N3O2/c10-4-1-2-6(5(11)3-4)15-13-7(9(16)17)8(12)14-15/h1-3H,(H,16,17)

InChI Key

NZGKKLIYBOAMGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.